molecular formula C5H7I B13568522 4-Iodopent-1-yne CAS No. 188798-91-6

4-Iodopent-1-yne

Katalognummer: B13568522
CAS-Nummer: 188798-91-6
Molekulargewicht: 194.01 g/mol
InChI-Schlüssel: WLGCWCCGJNCPGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodopent-1-yne is an organic compound with the molecular formula C5H7I It is a derivative of 1-pentyne, where an iodine atom is substituted at the fourth carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Iodopent-1-yne can be synthesized through various methods. One common approach involves the reaction of 4-pentyn-1-ol with iodine and phosphorus trichloride in the presence of a base. The reaction proceeds via the formation of an intermediate iodide, which then undergoes elimination to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodopent-1-yne undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted pentynes.

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alkanes or alkenes.

Wirkmechanismus

The mechanism of action of 4-Iodopent-1-yne involves its reactivity towards various nucleophiles and electrophiles. The iodine atom acts as a leaving group, facilitating substitution reactions. In biological systems, it can interact with specific molecular targets, leading to the formation of bioactive compounds. The exact pathways and molecular targets depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Iodopent-1-yne is unique due to the presence of the iodine atom, which is a good leaving group and enhances the compound’s reactivity in substitution reactions. This makes it particularly useful in organic synthesis compared to its bromine, chlorine, and fluorine counterparts .

Eigenschaften

CAS-Nummer

188798-91-6

Molekularformel

C5H7I

Molekulargewicht

194.01 g/mol

IUPAC-Name

4-iodopent-1-yne

InChI

InChI=1S/C5H7I/c1-3-4-5(2)6/h1,5H,4H2,2H3

InChI-Schlüssel

WLGCWCCGJNCPGH-UHFFFAOYSA-N

Kanonische SMILES

CC(CC#C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.